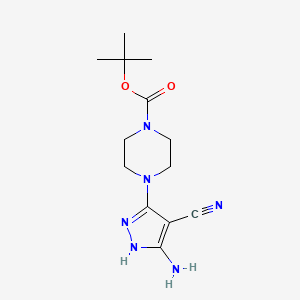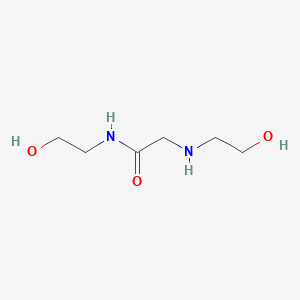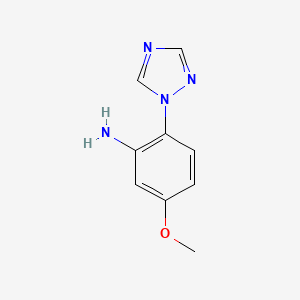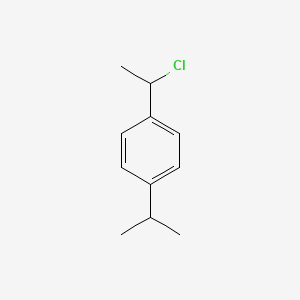
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method includes the reaction of 3-methoxy-1H-pyrazole with piperidine under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and catalyst to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride
- 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Uniqueness
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to the presence of the methoxy group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Eigenschaften
Molekularformel |
C9H17Cl2N3O |
|---|---|
Molekulargewicht |
254.15 g/mol |
IUPAC-Name |
4-(3-methoxypyrazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-13-9-4-7-12(11-9)8-2-5-10-6-3-8;;/h4,7-8,10H,2-3,5-6H2,1H3;2*1H |
InChI-Schlüssel |
XZYCTJSBPYBGGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN(C=C1)C2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)






![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol](/img/structure/B13468151.png)



